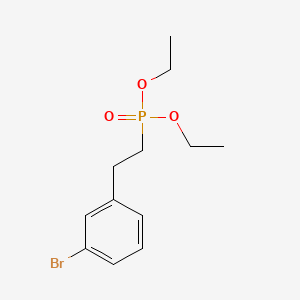![molecular formula C14H13ClFN B14774051 1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14774051.png)
1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine is an organic compound that features a biphenyl structure with chloro and fluoro substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure. For instance, 1-bromo-3-chloro-5-iodobenzene can be reacted with arylboronic acids to form the desired biphenyl structure . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution can occur, especially in the presence of strong nucleophiles and electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
- 1-(3-chloro-5-fluoro-2-methoxyphenyl)ethanamine
- 1-(3-chloro-5-fluoro-2-methylphenyl)ethanamine
Comparison: 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine is unique due to its specific biphenyl structure, which can confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it suitable for specific applications .
属性
分子式 |
C14H13ClFN |
|---|---|
分子量 |
249.71 g/mol |
IUPAC 名称 |
1-[3-(3-chloro-5-fluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13ClFN/c1-9(17)10-3-2-4-11(5-10)12-6-13(15)8-14(16)7-12/h2-9H,17H2,1H3 |
InChI 键 |
JXONEYOJXWTBNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


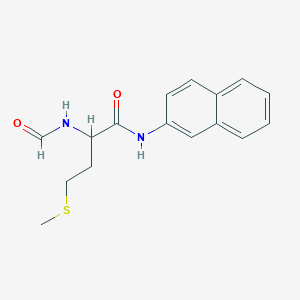
![2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B14773979.png)
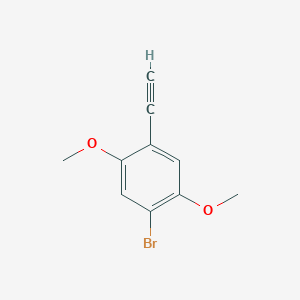
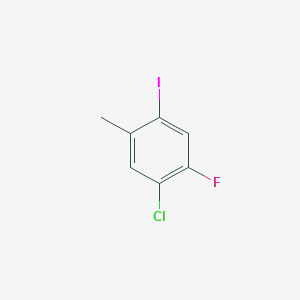
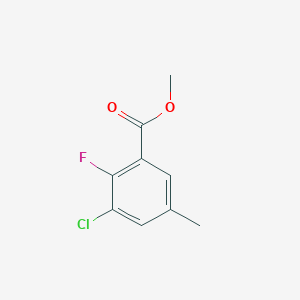
![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
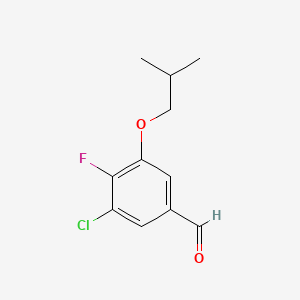
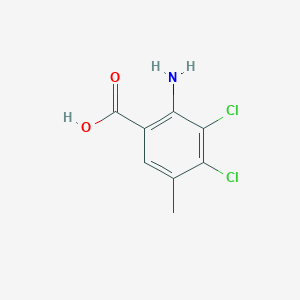
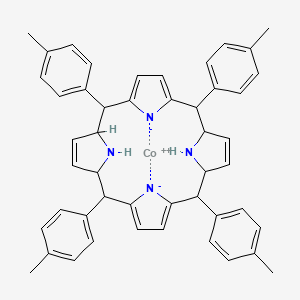
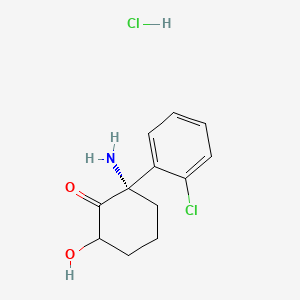
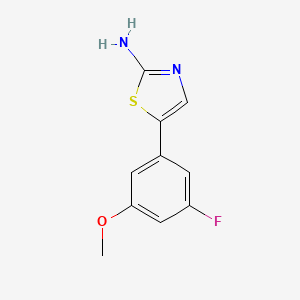

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)
